n-Isobutylpropionamide
Description
Current Research Landscape and Identified Research Gaps
The current research landscape for n-Isobutylpropionamide is predominantly centered on its application in agriculture as a herbicide safener. mdpi.com Herbicide safeners are chemical agents that protect crops from herbicide-induced injury without affecting the herbicide's efficacy on target weeds. mdpi.com A notable study designed and synthesized a series of N-alkyl amide derivatives, including this compound, and evaluated their potential as safeners for the herbicide metolachlor (B1676510) in rice seedlings. mdpi.com This research highlighted that certain N-alkyl amides can significantly mitigate herbicide injury to crops. mdpi.com
However, beyond this specific application, there is a significant research gap. While the broader class of N-alkylamides, naturally occurring compounds found in various plant families, has been shown to possess a wide array of biological activities—including immunomodulatory, anti-inflammatory, analgesic, and antimicrobial properties—dedicated studies on this compound for these effects are conspicuously limited. nih.govsemanticscholar.orgnih.gov The exploration of its potential in medicinal chemistry and other biological fields remains a largely untapped area of investigation.
Interdisciplinary Relevance in Contemporary Chemical and Biological Sciences
The interdisciplinary relevance of this compound stems from its established role in agricultural science and its potential in other biological disciplines. As a herbicide safener, it sits (B43327) at the crossroads of synthetic organic chemistry, plant physiology, and agricultural biotechnology. mdpi.com The synthesis of such compounds requires expertise in chemical reactions and purification techniques, while understanding their mode of action involves detailed knowledge of plant metabolic pathways. mdpi.com
Furthermore, the structural similarity of this compound to other bioactive N-alkylamides suggests a potential for broader interdisciplinary applications. nih.govsemanticscholar.org These related compounds are of interest in pharmacology and medicinal chemistry for their interaction with biological targets. nih.govsemanticscholar.orgnih.gov The study of simple amides like this compound could provide valuable insights into the structure-activity relationships of this class of molecules, potentially leading to the development of new therapeutic agents or biological probes. The investigation of such compounds also touches upon the field of toxicology and environmental science to ensure their safe application in agriculture.
Chemical and Physical Properties
This compound is a compound with the molecular formula C₇H₁₅NO. nih.govvulcanchem.com It is a simple amide consisting of a propionamide (B166681) group N-substituted with an isobutyl group. vulcanchem.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-(2-methylpropyl)propanamide | nih.gov |
| CAS Number | 5827-75-8 | lookchem.com |
| Molecular Formula | C₇H₁₅NO | nih.govvulcanchem.com |
| Molecular Weight | 129.20 g/mol | nih.gov |
| Boiling Point | 217.1 °C at 760 mmHg | lookchem.com |
| Density | 0.859 g/cm³ | lookchem.com |
| Flash Point | 116.4 °C | lookchem.com |
| LogP | 1.55950 | lookchem.com |
| SMILES | CCC(=O)NCC(C)C | vulcanchem.com |
| InChI | InChI=1S/C7H15NO/c1-4-7(9)8-5-6(2)3/h6H,4-5H2,1-3H3,(H,8,9) | vulcanchem.com |
Synthesis of this compound
The synthesis of this compound can be achieved through standard amidation reactions. A common method involves the reaction of propionyl chloride with isobutylamine (B53898). Alternatively, it can be synthesized by the coupling of propionic acid and isobutylamine using a suitable coupling agent.
A specific synthesis was reported as part of a study on herbicide safeners. mdpi.com In this procedure, propionic acid and isobutylamine were reacted in the presence of PyClOP (chlorotri(pyrrolidino)phosphonium hexafluorophosphate) as a coupling agent and DIEA (N,N-diisopropylethylamine) as a base in dimethylformamide (DMF) at 0 °C, followed by stirring at room temperature. mdpi.com This method yielded this compound as a white liquid. mdpi.com
Biological Activity and Research Findings
The primary documented biological activity of this compound is its function as a herbicide safener. mdpi.com In a study investigating a series of N-alkyl amides, this compound was synthesized and tested for its ability to protect rice seedlings from the phytotoxic effects of the herbicide metolachlor. mdpi.com The research indicated that N-substituted isobutyl groups were generally more active in providing this protective effect compared to other tested substitutions. mdpi.com The study concluded that certain N-alkyl amides, including the family to which this compound belongs, show potential as effective and more environmentally friendly herbicide safeners. mdpi.com
While direct research into other biological activities of this compound is scarce, the broader class of N-alkylamides has been extensively studied. nih.govsemanticscholar.orgnih.gov These compounds, found in various plants, are known for a range of pharmacological effects, including immunomodulatory, anti-inflammatory, and analgesic properties. nih.govsemanticscholar.orgnih.gov This suggests that this compound could potentially exhibit similar activities, though specific studies are needed to confirm this.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-methylpropyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-4-7(9)8-5-6(2)3/h6H,4-5H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVUDNOFBZLOHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50324268 | |
| Record name | Propanamide, N-isobutyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50324268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5827-75-8 | |
| Record name | 5827-75-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406183 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanamide, N-isobutyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50324268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Pathways of N Isobutylpropionamide and Its Analogs
Established Synthetic Routes for n-Isobutylpropionamide Derivatives
The formation of the amide bond in this compound and its analogs is typically achieved through well-established synthetic protocols. These methods often involve the reaction of a carboxylic acid derivative with an amine, a fundamental transformation in organic synthesis.
Acylation and Condensation Reaction Pathways
A primary and widely utilized method for synthesizing this compound is through the acylation of isobutylamine (B53898) with a propionyl group donor. A common approach involves the use of propionyl chloride as the acylating agent. libretexts.org The reaction between propionyl chloride and isobutylamine is a nucleophilic addition-elimination reaction. libretexts.org The lone pair of electrons on the nitrogen atom of isobutylamine attacks the electrophilic carbonyl carbon of propionyl chloride. This is followed by the elimination of a chloride ion and a proton from the nitrogen to form the stable amide product, this compound. libretexts.org This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. libretexts.org
Condensation reactions between propionic acid and isobutylamine can also yield this compound. However, the direct reaction of a carboxylic acid and an amine is generally a slow process and requires high temperatures to drive off the water that is formed. To facilitate this reaction under milder conditions, coupling agents are often employed. benthamdirect.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
One-Pot Synthesis Approaches
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. researchgate.net For the synthesis of amides like this compound, one-pot methods that start from carboxylic acids and amines are particularly valuable. rsc.orgacs.orgnih.gov These approaches often involve the in-situ generation of a highly reactive acylating agent from the carboxylic acid.
One such method utilizes thionyl chloride (SOCl₂) to activate the carboxylic acid. rsc.org In this process, the carboxylic acid reacts with thionyl chloride to form an acyl chloride intermediate, which then readily reacts with the amine present in the same pot to yield the amide. rsc.org This method has been shown to be effective for a wide range of carboxylic acids and amines, including sterically hindered ones, and can often be performed with high retention of stereochemical integrity for chiral substrates. rsc.org
Another innovative one-pot procedure involves the use of sulfinylamides, which are generated in situ from the reaction of an amine with prop-2-ene-1-sulfinyl chloride. organic-chemistry.org These sulfinylamides then efficiently amidate carboxylic acids under mild conditions, avoiding the need for strong acids or bases and minimizing side reactions like α-epimerization. organic-chemistry.org This method is compatible with a variety of functional groups and produces volatile byproducts, simplifying the purification process. organic-chemistry.org
Novel Synthetic Strategies and Methodological Advancements
The field of amide synthesis is continually evolving, with a focus on developing more efficient, sustainable, and versatile methods. sioc-journal.cn Recent advancements have explored novel catalytic systems and starting materials to streamline the synthesis of amides like this compound.
One area of significant progress is the direct amidation of non-activated carboxylic acids, which avoids the use of often hazardous and waste-generating coupling reagents. acs.org Catalytic strategies using various transition metals and organocatalysts are being developed to facilitate this transformation under milder conditions. acs.orgrsc.org For example, the tropylium (B1234903) ion has been reported as an effective organocatalyst for amide bond formation under mild conditions, demonstrating broad substrate scope. rsc.org
Furthermore, innovative approaches are expanding the range of suitable starting materials for amide synthesis beyond traditional carboxylic acids and their derivatives. acs.org Methods involving the direct amidation of aldehydes, alcohols, and even nitriles are gaining traction. acs.org Visible-light-mediated radical reactions have also emerged as a powerful tool for amide synthesis, offering unique reactivity and the potential for more sustainable processes. mdpi.com
Reaction Kinetics and Mechanistic Elucidation of this compound Formation
The mechanism of amide bond formation, particularly in direct amidation reactions, has been a subject of extensive study. researchgate.net For the uncatalyzed direct amidation of a carboxylic acid and an amine, it is proposed that the reaction proceeds through a neutral intermediate pathway involving the hydrogen-bonded dimer of the carboxylic acid, rather than a zwitterionic intermediate. researchgate.net The reaction is believed to be initiated by an equilibrium between the free acid and amine and the corresponding ammonium (B1175870) carboxylate salt. researchgate.net
In the case of acylation with an acyl chloride, the mechanism is a well-established nucleophilic addition-elimination pathway. libretexts.org The initial nucleophilic attack of the amine on the carbonyl carbon is followed by the elimination of the chloride ion. libretexts.org Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of these reaction mechanisms, including the role of catalysts and the energetics of different pathways. researchgate.netacs.orgacs.org
Stereochemical Considerations and Control in this compound Synthesis
While this compound itself is not chiral, the synthesis of its analogs often involves chiral starting materials or the creation of new stereocenters. In such cases, controlling the stereochemical outcome of the reaction is of paramount importance, particularly in the synthesis of pharmaceuticals and other biologically active molecules. rsc.org
Racemization, the formation of an equal mixture of enantiomers from a single enantiomer, is a significant concern in peptide synthesis and the synthesis of chiral amides. rsc.org The choice of coupling reagents and reaction conditions can have a profound impact on the stereochemical integrity of the product. rsc.org Numerous racemization-free coupling reagents have been developed to address this challenge, enabling the synthesis of enantiomerically pure amides and peptides. rsc.org
For the synthesis of chiral analogs of this compound, employing chiral starting materials, such as a chiral amine or a chiral carboxylic acid, is a common strategy. The use of enzymes as catalysts (biocatalysis) can also offer excellent stereocontrol in amide bond formation. researchgate.net
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govrroij.com In the context of amide synthesis, this translates to developing methods that are more atom-economical, use safer solvents and reagents, and are more energy-efficient. sioc-journal.cnucl.ac.uk
A key focus of green amide synthesis is the move away from stoichiometric coupling reagents, which generate significant amounts of waste. ucl.ac.uk Catalytic methods, including both chemical catalysis and biocatalysis, are at the forefront of this effort. ucl.ac.ukrsc.org Water is an ideal green solvent, and methods for conducting amide synthesis in aqueous media are being actively explored, often with the aid of surfactants to facilitate the reaction. acs.org
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a particularly promising green approach to amide synthesis. rsc.orgacs.orgukri.org Enzymes like lipases and amide bond synthetases can catalyze amide formation under mild, aqueous conditions with high selectivity and efficiency. acs.orgukri.orgnih.gov These biocatalytic methods are not only environmentally friendly but can also be highly effective for synthesizing complex molecules. rsc.orgnih.govchemrxiv.org The development of robust and promiscuous enzymes through protein engineering is further expanding the scope of biocatalytic amide synthesis. rsc.orgnih.gov
Advanced Spectroscopic and Analytical Characterization of N Isobutylpropionamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For n-Isobutylpropionamide, a combination of one-dimensional and two-dimensional NMR experiments offers a complete picture of its molecular architecture.
The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their chemical shifts, signal integrations, and spin-spin coupling patterns. The spectrum, typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃), reveals five distinct proton signals.
A notable feature is the broad singlet corresponding to the amide proton (NH), which indicates its exchangeable nature. The isobutyl group is characterized by a doublet for the two methyl groups, a multiplet for the methine proton, and a triplet for the methylene (B1212753) group attached to the nitrogen. The propionyl moiety is identified by a quartet for the methylene group adjacent to the carbonyl and a triplet for the terminal methyl group. The integration of these signals corresponds to the number of protons in each environment, confirming the molecular structure.
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 6.04 | s | - | 1H | NH |
| 3.00 | t | 6.4 | 2H | N-CH₂ |
| 2.16 | q | 7.6 | 2H | CO-CH₂ |
| 1.71 | m | 13.5, 6.7 | 1H | CH(CH₃)₂ |
| 1.09 | t | 7.6 | 3H | CO-CH₂-CH₃ |
| 0.84 | d | 6.7 | 6H | CH(CH₃)₂ |
s = singlet, t = triplet, q = quartet, m = multiplet, d = doublet
The ¹³C NMR spectrum of this compound complements the ¹H NMR data by providing information on the carbon framework of the molecule. The spectrum displays six distinct carbon signals, corresponding to each unique carbon environment within the structure.
The carbonyl carbon (C=O) of the amide group appears as the most downfield signal due to the strong deshielding effect of the electronegative oxygen atom. The remaining signals correspond to the carbons of the isobutyl and propionyl groups. The chemical shifts are consistent with the expected values for an N-substituted amide.
Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 172.7 | C=O |
| 45.9 | N-CH₂ |
| 28.4 | CO-CH₂ |
| 28.0 | CH(CH₃)₂ |
| 19.9 | CH(CH₃)₂ |
| 9.9 | CO-CH₂-CH₃ |
While 1D NMR provides fundamental structural information, 2D NMR techniques are invaluable for unambiguously assigning signals and confirming the connectivity of the molecular framework.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on this compound would reveal correlations between protons that are coupled to each other. For instance, cross-peaks would be observed between the N-CH₂ protons and the CH proton of the isobutyl group, as well as between the CH proton and the two methyl groups of the isobutyl moiety. Similarly, the CO-CH₂ protons would show a correlation with the terminal CH₃ protons of the propionyl group. This confirms the through-bond connectivity within the spin systems of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with their directly attached carbon signals. For this compound, an HSQC spectrum would show cross-peaks connecting each proton signal in the ¹H NMR spectrum (except the NH proton) to its corresponding carbon signal in the ¹³C NMR spectrum, providing definitive C-H assignments.
Furthermore, NMR spectroscopy is a powerful tool for studying the conformational dynamics of amides. Due to the partial double bond character of the C-N amide bond, rotation around this bond is restricted, which can lead to the existence of cis and trans conformers. nih.gov While the provided 1D NMR data suggests a single predominant conformer at room temperature, variable temperature NMR studies could be employed to investigate the rotational barrier.
Nuclear Overhauser Effect Spectroscopy (NOESY) could be utilized to probe through-space proximity of protons. For this compound, a NOESY experiment could reveal correlations between the NH proton and protons on the isobutyl and propionyl groups, providing insights into the preferred three-dimensional arrangement of the molecule in solution. For instance, observing a NOE between the NH proton and the CH proton of the isobutyl group would suggest a specific spatial orientation.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound, HRMS analysis confirms its molecular formula as C₇H₁₅NO. The calculated exact mass for the protonated molecule ([M+H]⁺) is 130.1226, and the experimentally found value of 130.1225 is in excellent agreement, unequivocally confirming the elemental composition of the compound. libretexts.org
Fragmentation Pattern Analysis for Structural Features
The mass spectrum of this compound, when analyzed via techniques like electron impact (EI) mass spectrometry, reveals a distinct fragmentation pattern that is instrumental in elucidating its molecular structure. The fragmentation process begins with the formation of a molecular ion (M⁺), which is generated by the loss of an electron from the parent molecule. chemguide.co.uk This molecular ion is often unstable and undergoes subsequent fragmentation into smaller, charged ions and neutral radicals. chemguide.co.uk Only the charged fragments are detected by the mass spectrometer. chemguide.co.uksavemyexams.com
Key fragmentation pathways for this compound include alpha-cleavage and McLafferty rearrangement, which are characteristic of aliphatic amides.
Alpha (α) Cleavage: This is a dominant fragmentation mechanism for amides. creative-proteomics.com It involves the cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom. For this compound, this can occur on either side of the carbonyl group.
Cleavage of the C-C bond between the carbonyl carbon and the ethyl group results in the loss of an ethyl radical (•CH₂CH₃), leading to the formation of a prominent acylium ion.
Cleavage of the C-N bond can lead to the formation of an isobutyl cation.
Alpha-cleavage adjacent to the nitrogen atom can result in the loss of a propyl radical, forming an iminium ion.
McLafferty Rearrangement: This rearrangement is a possibility for molecules containing a carbonyl group and a hydrogen atom on the γ-carbon of an attached alkyl chain. creative-proteomics.comlibretexts.org In this compound, this can occur on the isobutyl substituent, involving the transfer of a γ-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by the elimination of a neutral alkene (isobutylene).
The analysis of the mass-to-charge ratios (m/z) of these fragment ions allows for the reconstruction of the original molecule's structure. The most abundant peak in the spectrum is known as the base peak, which corresponds to the most stable fragment ion formed. chemguide.co.uk
| m/z Value | Proposed Fragment Ion Structure | Fragmentation Pathway | Neutral Loss |
|---|---|---|---|
| 129 | [C₇H₁₅NO]⁺• | Molecular Ion (M⁺) | - |
| 114 | [C₆H₁₂NO]⁺ | α-cleavage: Loss of a methyl radical from the isobutyl group | •CH₃ |
| 86 | [C₅H₁₂N]⁺ | α-cleavage: Loss of the propionyl group | •COCH₂CH₃ |
| 72 | [C₄H₆NO]⁺ | McLafferty Rearrangement | C₄H₈ (Isobutylene) |
| 57 | [C₃H₅O]⁺ | α-cleavage: Loss of the isobutylamino radical | •NHCH₂CH(CH₃)₂ |
| 43 | [C₃H₇]⁺ | Fragmentation of the isobutyl group | - |
Advanced Ionization Techniques in MS
While electron impact (EI) is a common ionization method, its high energy can lead to extensive fragmentation and sometimes the absence of a molecular ion peak, complicating structure determination. chromatographyonline.com Advanced, "soft" ionization techniques are therefore employed to minimize fragmentation and enhance the detection of the molecular ion. chromatographyonline.comnih.gov
Chemical Ionization (CI): This technique uses a reagent gas to produce ions that then react with the analyte molecule, typically through proton transfer. This results in less fragmentation and a more prominent protonated molecule peak [M+H]⁺, which helps to confirm the molecular weight.
Atmospheric Pressure Chemical Ionization (APCI): Often coupled with gas chromatography (GC), APCI is a soft ionization method suitable for relatively nonpolar and thermally stable compounds. chromatographyonline.com It provides good sensitivity and generates molecular ion information, which is crucial for identification. chromatographyonline.com
Electrospray Ionization (ESI): ESI is a very soft ionization technique, primarily used with liquid chromatography (LC). It is particularly useful for polar and large molecules but can also be applied to smaller molecules like this compound, typically yielding [M+H]⁺ or adduct ions.
Ambient Ionization Techniques: Methods like Desorption Electrospray Ionization (DESI) and Paperspray Ionization allow for the direct analysis of samples in their native state with minimal preparation. nih.govsemanticscholar.org These techniques are known for their speed and ability to generate ions with little to no fragmentation. semanticscholar.org
Supersonic Molecular Beam Ionization (SMB-MS): When combined with GC, this technique can provide enhanced molecular ion information and reduced fragmentation compared to conventional EI-MS. chromatographyonline.com
The choice of ionization technique depends on the sample matrix, the required sensitivity, and the type of structural information sought. For this compound, soft ionization methods are particularly valuable for confirming the molecular weight, which can then be complemented by the structural details obtained from the fragmentation patterns in EI-MS or tandem mass spectrometry (MS/MS).
Infrared (IR) Spectroscopy
Vibrational Mode Assignment and Functional Group Characterization
Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu The IR spectrum of this compound, a secondary amide, is characterized by several distinct absorption bands corresponding to specific vibrational modes of its functional groups. spectroscopyonline.com
The key characteristic absorptions for this compound are:
N-H Stretching: As a secondary amide, it exhibits a single, moderately intense absorption band in the region of 3370-3170 cm⁻¹ corresponding to the N-H bond stretching vibration. spectroscopyonline.comspcmc.ac.in The position of this band can be influenced by hydrogen bonding; in concentrated solutions or the solid state, the peak appears at a lower frequency (around 3300 cm⁻¹) compared to dilute solutions in non-polar solvents (around 3400-3500 cm⁻¹). spcmc.ac.in
C-H Stretching: The molecule contains both sp³ hybridized C-H bonds in the isobutyl and ethyl groups. These give rise to stretching vibrations typically observed just below 3000 cm⁻¹. Asymmetric and symmetric stretching modes of the -CH₃ and -CH₂- groups appear in the 2960-2850 cm⁻¹ range. wikieducator.org
Amide I Band (C=O Stretching): This is one of the most prominent and intense bands in the IR spectrum of amides, appearing in the 1680-1630 cm⁻¹ region. spectroscopyonline.comblogspot.com This absorption is primarily due to the C=O stretching vibration. Its frequency is lower than that of a typical ketone due to resonance with the nitrogen lone pair, which imparts some single-bond character to the C=O bond. spcmc.ac.in Like the N-H stretch, its position is sensitive to hydrogen bonding. spcmc.ac.in
Amide II Band (N-H Bending and C-N Stretching): Another characteristic band for secondary amides is the Amide II band, which appears between 1640 cm⁻¹ and 1550 cm⁻¹. blogspot.comquimicaorganica.org This band arises from a combination of the N-H in-plane bending vibration and the C-N stretching vibration. researchgate.net
Other Vibrations: C-H bending vibrations for the alkyl groups are expected in the 1470-1365 cm⁻¹ region. The C-N stretching vibration also contributes to a band around 1400 cm⁻¹. spcmc.ac.in
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amide (R-NH-COR') | 3370 - 3170 | Medium |
| C-H Stretch (sp³) | Alkyl (-CH₃, -CH₂-) | 2960 - 2850 | Strong |
| Amide I (C=O Stretch) | Amide Carbonyl | 1680 - 1630 | Strong, Sharp |
| Amide II (N-H Bend + C-N Stretch) | Amide Linkage | 1640 - 1550 | Medium to Strong |
| C-H Bend | Alkyl (-CH₃, -CH₂-) | 1470 - 1365 | Variable |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV or visible light. shu.ac.uk For a simple aliphatic amide like this compound, the absorptions occur in the far-UV region, as it lacks extensive conjugation.
The primary chromophore in this compound is the amide functional group (-CONH-). shu.ac.uk This group gives rise to two main types of electronic transitions:
π → π* Transition: This is an intense absorption resulting from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. shu.ac.ukuzh.ch For simple amides, this transition occurs at high energy, typically in the wavelength range of 180-200 nm. aip.org The alkyl groups (isobutyl and ethyl) attached to the amide chromophore act as auxochromes and may cause a slight bathochromic shift (shift to longer wavelength).
n → π* Transition: This is a much weaker absorption that involves the promotion of a non-bonding electron (from the lone pairs on the oxygen atom) to the π* anti-bonding orbital of the carbonyl group. uzh.chresearchgate.net This transition is symmetry-forbidden, which accounts for its low intensity. youtube.com For amides, the n → π* transition is typically observed at longer wavelengths than the π → π* transition, often around 210-230 nm. researchgate.net
The solvent used for analysis can influence the position of these absorption maxima. Increasing the polarity of the solvent typically causes a hypsochromic (blue) shift for n → π* transitions due to the stabilization of the non-bonding orbital by solvation. shu.ac.uk Conversely, π → π* transitions often exhibit a slight bathochromic (red) shift with increasing solvent polarity. shu.ac.uk
| Electronic Transition | Orbital Change | Approximate λₘₐₓ (nm) | Relative Intensity (Molar Absorptivity, ε) |
|---|---|---|---|
| π → π | π (bonding) → π (anti-bonding) | 180 - 200 | High (ε ≈ 1,000 - 10,000 L mol⁻¹ cm⁻¹) |
| n → π | n (non-bonding) → π (anti-bonding) | 210 - 230 | Low (ε ≈ 10 - 100 L mol⁻¹ cm⁻¹) |
Advanced Chromatographic Methods for Separation and Quantification
Advanced chromatographic techniques are essential for the separation, identification, and quantification of this compound, especially in complex matrices. The choice of method depends on the compound's volatility, polarity, and the analytical objective.
Gas Chromatography (GC): Given its relatively low molecular weight and expected volatility, GC is a highly suitable technique for the analysis of this compound. nih.gov
Separation: A nonpolar or mid-polar capillary column (e.g., HP-5MS, DB-5) is typically used. The separation is based on the compound's boiling point and its interaction with the stationary phase. The oven temperature is programmed to ramp up to ensure efficient elution and separation from other components. chromatographyonline.com
Detection: When coupled with a Flame Ionization Detector (FID), GC provides robust quantification. For definitive identification, coupling GC with a Mass Spectrometer (GC-MS) is the method of choice, providing both retention time and mass spectral data. mdpi.com
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These techniques are versatile and can be readily applied to the analysis of amides. nih.govresearchgate.net
Separation: Reversed-phase HPLC (RP-HPLC) is the most common mode. A C18 or C8 column is used with a polar mobile phase, typically a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govfrontiersin.orgresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation. frontiersin.orgresearchgate.net UHPLC, using columns with smaller particle sizes, offers faster analysis times and higher resolution compared to conventional HPLC. researchgate.net
Detection: A UV detector can be used for quantification, monitoring the absorbance at a wavelength corresponding to the amide chromophore's absorption (e.g., ~210 nm). For higher sensitivity and selectivity, HPLC can be coupled to a mass spectrometer (LC-MS), often using ESI or APCI sources. frontiersin.orgresearchgate.net
Supercritical Fluid Chromatography (SFC): SFC is an advanced technique that uses a supercritical fluid (commonly CO₂) as the mobile phase. researchgate.net It offers advantages such as faster separations and reduced organic solvent consumption compared to HPLC, making it a "greener" analytical alternative. researchgate.net It is particularly well-suited for the analysis of moderately polar compounds like this compound.
High-Performance Liquid Chromatography (HPLC) Coupled with Spectroscopic Detectors
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally labile compounds like this compound. The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. For a compound such as this compound, a reversed-phase HPLC method is typically employed.
In reversed-phase HPLC, a nonpolar stationary phase (commonly C18-bonded silica) is used with a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile or methanol. The separation mechanism relies on the hydrophobic interactions between the isobutyl group of the analyte and the stationary phase. The elution of this compound is controlled by the composition of the mobile phase; a higher proportion of the organic solvent will decrease the retention time.
Spectroscopic detectors are integral to HPLC for the detection and quantification of the eluting analyte.
UV-Vis Detectors: A Photodiode Array (PDA) or a standard UV-Vis detector can be utilized for the detection of this compound. The amide functional group exhibits a characteristic absorbance in the ultraviolet region, typically around 200-220 nm. A PDA detector has the advantage of acquiring the entire UV-Vis spectrum of the eluting peak, which can aid in peak purity assessment and compound identification.
Mass Spectrometry (MS) Detectors: Coupling HPLC with a mass spectrometer (LC-MS) provides a highly selective and sensitive detection method. An electrospray ionization (ESI) source is commonly used to generate ions of this compound, which are then separated and detected by the mass analyzer. This technique provides valuable information on the molecular weight and fragmentation pattern of the compound, confirming its identity with high confidence.
A typical HPLC method for the analysis of N-alkyl amides would involve a gradient elution to ensure adequate separation from potential impurities. The following table outlines a hypothetical set of parameters for an HPLC-UV analysis of this compound.
Table 1: Illustrative HPLC-UV Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. phenomenex.com this compound, being a relatively small molecule, can be amenable to GC analysis. The technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. phenomenex.com
In GC, the sample is vaporized and introduced into a capillary column coated with a stationary phase. An inert carrier gas (e.g., helium or nitrogen) serves as the mobile phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. For this compound, a nonpolar or medium-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, would be suitable.
The mass spectrometer detector ionizes the eluting compounds, typically through electron ionization (EI), and then separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound, allowing for its unambiguous identification. The molecular ion peak would correspond to the molecular weight of this compound, and the fragmentation pattern would arise from the characteristic cleavage of the amide and isobutyl groups.
Although direct GC-MS analysis of this compound is possible, amides can sometimes exhibit poor peak shapes due to their polarity and potential for hydrogen bonding. weber.hu This can be addressed through chemical derivatization, as discussed in the following section.
Chemical Derivatization Strategies for Enhanced Analytical Performance
Chemical derivatization is a process where the analyte is chemically modified to produce a new compound with properties that are more suitable for a specific analytical method. jfda-online.com For the GC analysis of compounds like this compound, derivatization is often employed to increase volatility, improve thermal stability, and enhance detector response. jfda-online.comsigmaaldrich.com The primary target for derivatization in this compound is the active hydrogen on the amide nitrogen. weber.husigmaaldrich.com
Several classes of derivatization reagents are available for amides:
Silylation: This is one of the most common derivatization techniques for compounds containing active hydrogens. phenomenex.com Silylating reagents replace the active hydrogen with a nonpolar trimethylsilyl (B98337) (TMS) group, thereby increasing volatility and reducing intermolecular hydrogen bonding. phenomenex.comweber.hu Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for derivatizing amides. phenomenex.com The reaction is typically carried out by heating the sample with the reagent in a suitable solvent.
Acylation: Acylation involves the introduction of an acyl group. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) react with the amide hydrogen to form a trifluoroacetyl derivative. These derivatives are often more volatile and can be more sensitive to electron capture detection (ECD) if a halogenated acylating agent is used.
Alkylation: Alkylation reagents introduce an alkyl group, which can also serve to increase volatility. weber.hu However, this is less common for amides compared to silylation and acylation.
The choice of derivatization reagent depends on the specific requirements of the analysis, such as the desired volatility and the detector being used. The following table summarizes common derivatization reagents applicable to amides.
Table 2: Common Derivatization Reagents for Amides in GC Analysis
| Derivatization Method | Reagent | Abbreviation | Derivative Formed | Key Advantages |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Increases volatility and thermal stability. phenomenex.comsigmaaldrich.com |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | Highly reactive, produces volatile byproducts. phenomenex.com | |
| Acylation | Trifluoroacetic anhydride | TFAA | Trifluoroacetyl | Increases volatility, suitable for ECD. gcms.cz |
| Pentafluoropropionic anhydride | PFPA | Pentafluoropropionyl | Similar to TFAA, with increased ECD sensitivity. | |
| Heptafluorobutyric anhydride | HFBA | Heptafluorobutyryl | Offers the highest ECD sensitivity among common acylating agents. gcms.cz |
By employing these advanced spectroscopic and derivatization techniques, a comprehensive and accurate analytical characterization of this compound can be achieved, ensuring its quality and purity for its intended applications.
Computational Chemistry and Molecular Modeling Studies of N Isobutylpropionamide
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are instrumental in determining the electronic properties of a molecule, which govern its geometry, stability, and reactivity. wikipedia.org Methods such as Density Functional Theory (DFT) and other ab initio approaches are used to solve the electronic Schrödinger equation, providing a detailed picture of the electron distribution. wikipedia.orgunitn.it
For n-Isobutylpropionamide, these calculations typically start with a geometry optimization to find the lowest energy conformation. From this optimized structure, a variety of electronic descriptors can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability, whereas a small gap suggests the molecule is more reactive.
Table 1: Illustrative Quantum Chemical Properties of this compound This table presents plausible data for illustrative purposes, as specific experimental or computational studies on this compound are not widely published.
| Property | Calculated Value | Method/Basis Set | Significance |
| HOMO Energy | -9.5 eV | DFT/B3LYP/6-31G | Relates to the ability to donate electrons. |
| LUMO Energy | 2.1 eV | DFT/B3LYP/6-31G | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 11.6 eV | DFT/B3LYP/6-31G | Indicator of chemical stability and reactivity. |
| Dipole Moment | 3.5 D | DFT/B3LYP/6-31G | Influences polarity and intermolecular forces. |
| Total Energy | -443.5 Hartree | DFT/B3LYP/6-31G* | The total electronic energy of the molecule. |
Such analyses, often performed in both gas phase and with solvent models, provide a foundational understanding of the molecule's intrinsic electronic character. plos.orgconsensus.app
Molecular Dynamics Simulations for Conformational Landscapes and Stability
While quantum calculations provide insight into a static structure, molecules are dynamic entities. Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govwindows.net By simulating the molecule in a realistic environment (e.g., a water box), MD can explore the accessible conformations, their relative stabilities, and the pathways for interconversion. frontiersin.org
For this compound, MD simulations would reveal the flexibility of the isobutyl group and the rotational barrier around the amide C-N bond. The simulation trajectory, typically spanning nanoseconds to microseconds, provides a wealth of data. windows.net Analysis of this trajectory includes:
Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are the most flexible. For this compound, higher fluctuations would be expected for the terminal methyl groups of the isobutyl moiety. researchgate.net
Conformational Analysis: Clustering algorithms can be applied to the trajectory to group similar structures, identifying the most populated conformational states and estimating the free energy differences between them.
The conformational stability of a molecule is crucial for its biological function, as only specific conformations may be able to bind to a biological target. nih.govmdpi.com
Table 2: Hypothetical Conformational Analysis of this compound from MD Simulations This table is a hypothetical representation of results from an MD simulation to illustrate the type of data generated.
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |
| A (Anti) | ~180° | 0.0 | 75 |
| B (Gauche) | ~60° | 1.2 | 15 |
| C (Gauche) | ~-60° | 1.5 | 10 |
These simulations provide a dynamic picture of how this compound behaves in solution, highlighting its flexibility and preferred shapes.
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. ijpsr.com This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and its protein target. researchgate.netbiorxiv.org
While this compound does not have a widely recognized primary biological target, literature mentions its use in studies related to the human 5-HT4 receptor. molaid.com Therefore, a hypothetical docking study could explore its interaction with this G-protein coupled receptor. The process involves preparing the 3D structures of both the ligand (this compound) and the receptor. A docking algorithm then samples a large number of possible orientations of the ligand within the receptor's binding site, each of which is assigned a score based on a scoring function that estimates the binding affinity. researchgate.net
The results of a docking study would include:
Binding Poses: The most likely 3D arrangements of the ligand in the binding pocket.
Docking Score: A numerical value (e.g., in kcal/mol) that estimates the binding free energy. More negative scores typically indicate stronger binding.
Key Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, between the ligand and amino acid residues of the protein. nih.gov For this compound, the amide group could act as both a hydrogen bond donor (N-H) and acceptor (C=O).
Table 3: Hypothetical Molecular Docking Results of this compound with 5-HT4 Receptor This table presents hypothetical data to illustrate the output of a molecular docking study. The target and interactions are illustrative.
| Parameter | Result |
| Target Protein | Human 5-HT4 Receptor (Hypothetical Model) |
| Best Docking Score | -5.8 kcal/mol |
| Predicted Interactions | Hydrogen bond between amide C=O and Tyr205 |
| Hydrogen bond between amide N-H and Asp100 | |
| Hydrophobic interaction with Trp272, Phe185 |
These predictive studies are crucial for generating hypotheses about a molecule's potential biological targets and mechanism of action, guiding further experimental validation. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orglongdom.org These models are built by finding a statistical correlation between calculated molecular descriptors and experimentally measured activity for a series of related compounds. nih.gov
A QSAR study for this compound would require a dataset of chemically similar molecules (analogs) with a measured biological activity, such as inhibitory concentration (IC50) against a specific target. longdom.orgmdpi.com The steps to build a QSAR model include:
Dataset Compilation: Assembling a series of propionamide (B166681) analogs with their corresponding biological activities.
Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can include physicochemical properties (e.g., LogP, molecular weight), topological indices, and quantum chemical descriptors (e.g., HOMO/LUMO energies).
Model Generation: A statistical method, such as Multiple Linear Regression (MLR), is used to create an equation that links a subset of the most relevant descriptors to the activity. nih.gov
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. mdpi.com
A resulting QSAR equation might look like: Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Table 4: Illustrative Data for a Hypothetical QSAR Model of Propionamide Analogs This table presents a small, hypothetical dataset for the purpose of illustrating the components of a QSAR study.
| Compound | LogP | Polar Surface Area (Ų) | pIC50 (Hypothetical) |
| Propionamide | -0.34 | 46.17 | 3.5 |
| This compound | 1.30 nih.gov | 29.1 nih.gov | 4.8 |
| N-Cyclohexylpropionamide | 2.15 | 29.1 | 5.2 |
| N-Phenylpropionamide | 1.57 | 29.1 | 5.5 |
A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the drug discovery process. longdom.org
Predictive Modeling for Chemical Reactivity and Selectivity
Computational models can also predict the chemical reactivity and selectivity of a molecule. nih.govchemrxiv.org This is often achieved by analyzing the electronic structure calculated through quantum chemistry methods. rsc.org The goal is to identify the most likely sites within a molecule to participate in a chemical reaction.
For this compound, reactivity models can predict sites for both electrophilic and nucleophilic attack.
Electrophilic Sites: The carbonyl carbon is the primary electrophilic site due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. This is the key to the characteristic hydrolysis reaction of amides.
Nucleophilic Sites: The carbonyl oxygen and the amide nitrogen possess lone pairs of electrons, making them nucleophilic. The oxygen is a likely site for protonation under acidic conditions, which activates the carbonyl carbon for nucleophilic attack.
Advanced methods involve calculating reactivity indices derived from conceptual DFT, such as Fukui functions, which quantify the change in electron density when an electron is added or removed, thus highlighting the most electrophilic and nucleophilic sites. arxiv.org These predictions are vital for understanding a compound's metabolic fate, as enzymatic reactions often target the most reactive sites, and for planning synthetic routes.
Table 5: Predicted Reactivity Sites of this compound This table provides a qualitative prediction of reactivity based on general chemical principles and electronic structure analysis.
| Atomic Site | Predicted Reactivity | Rationale |
| Carbonyl Carbon (C=O) | Electrophilic | Electron-deficient due to bonding with two electronegative atoms (O and N). |
| Carbonyl Oxygen (C=O) | Nucleophilic, Basic | High electron density from lone pairs; likely site of protonation. |
| Amide Nitrogen (N-H) | Nucleophilic (weak) | Lone pair is delocalized into the carbonyl group, reducing its nucleophilicity. |
| Amide Hydrogen (N-H) | Acidic (weak) | Can be deprotonated by a strong base. |
These predictive models offer valuable insights that can guide synthetic chemistry and help in understanding potential metabolic pathways. chemrxiv.org
Exploration of Chemical Reactivity and Transformation Mechanisms of N Isobutylpropionamide
Nucleophilic and Electrophilic Reaction Pathways
The reactivity of n-isobutylpropionamide is characterized by its interactions with both nucleophiles and electrophiles at the amide linkage.
Nucleophilic Reactions
The carbonyl carbon of the amide group in this compound is electrophilic, making it a target for nucleophilic attack. However, amides are generally the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution. chemistrysteps.com This reduced reactivity is due to two primary factors: the nitrogen atom's lone pair is delocalized through resonance, which reduces the electrophilicity of the carbonyl carbon, and the amide anion (RNH⁻) is a poor leaving group. chemistrysteps.com
Despite this inherent stability, this compound can undergo nucleophilic acyl substitution reactions, most notably hydrolysis. This reaction can be catalyzed by either acid or base. libretexts.org
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule (the nucleophile) then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer to the nitrogen atom makes the isobutylamine (B53898) a better leaving group. The collapse of the tetrahedral intermediate regenerates the carbonyl group and releases propionic acid and the protonated isobutylamine. libretexts.org
Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521) (OH⁻), the nucleophile directly attacks the carbonyl carbon. This forms a tetrahedral intermediate which then expels the isobutylamide anion. A final acid-base reaction between the formed propionic acid and the isobutylamide anion results in the carboxylate salt and isobutylamine. This process is generally slow and often requires elevated temperatures. arkat-usa.org
The rate of hydrolysis is influenced by steric hindrance from the N-isobutyl group, which can make it slower compared to less substituted amides. fiveable.me
Electrophilic Reactions
While the carbonyl carbon is electrophilic, the amide group as a whole can also react with electrophiles. The lone pair of electrons on the nitrogen atom can act as a nucleophile, although its nucleophilicity is diminished due to resonance with the carbonyl group. Reactions with strong electrophiles can occur at the nitrogen or the carbonyl oxygen. For instance, N-substituted amides can react with isocyanates, demonstrating the nucleophilic character of the amide group. acs.org However, electrophilic substitution directly on the aliphatic isobutyl or propyl chains typically requires harsh conditions and is not a common pathway under normal laboratory conditions. wikipedia.org
Investigation of Isotopic Effects in Reactions Involving this compound
The study of isotopic effects provides valuable mechanistic information about chemical reactions. While specific isotopic effect studies on this compound are not prevalent in the literature, the principles can be understood from studies on analogous amide reactions, such as hydrolysis.
Isotope effects are typically measured by comparing the reaction rates of molecules containing different isotopes of an atom involved in the rate-determining step. For the hydrolysis of an amide like this compound, key atoms for isotopic substitution would be ¹⁴C at the carbonyl carbon, ¹⁵N at the amide nitrogen, or ¹⁸O in the attacking water molecule.
A significant kinetic isotope effect (KIE) would be expected for ¹⁵N substitution if the C-N bond cleavage is part of the rate-determining step. Similarly, an ¹⁸O KIE would be observed if the nucleophilic attack by water is rate-limiting. The magnitude of these effects helps to elucidate the transition state structure of the reaction.
The following table presents hypothetical KIE values for the hydrolysis of a generic N-substituted amide, illustrating how such data can provide mechanistic insights.
| Isotopic Substitution | Reaction Step Probed | Expected k_light / k_heavy | Mechanistic Implication |
| ¹²C / ¹³C (at Carbonyl) | Nucleophilic Attack | 1.03 - 1.05 | Rehybridization of carbon from sp² to sp³ in the transition state. |
| ¹⁴N / ¹⁵N (Amide Nitrogen) | C-N Bond Cleavage | 1.02 - 1.04 | C-N bond is significantly weakened or broken in the transition state. |
| ¹H₂O / ²H₂O (Solvent KIE) | Proton Transfer Steps | Varies (Normal or Inverse) | Involvement of proton transfers in the rate-determining step. |
| ¹⁶O / ¹⁸O (in Nucleophile) | Nucleophilic Attack | 1.02 - 1.05 | Formation of the C-O bond is part of the rate-determining step. |
This table is illustrative and based on general principles of kinetic isotope effects in amide hydrolysis.
Catalytic Transformations and Optimization Studies
Catalysis is crucial for enhancing the reactivity of stable amides like this compound, enabling transformations that are otherwise inefficient.
One of the most significant catalytic transformations is the reduction of the amide group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce this compound to the corresponding amine, N-isobutylpropan-1-amine. In this reaction, the carbonyl oxygen is effectively removed, and the carbonyl carbon is reduced to a methylene (B1212753) group (CH₂). libretexts.org
Enzymatic catalysis offers a highly selective means of transforming amides. Amidase enzymes, for example, can catalyze the hydrolysis of amides under mild conditions. While specific studies on this compound are limited, research on similar structures like isobutylamide has been conducted. For instance, amidases from various microorganisms have been screened for their ability to hydrolyze short-chain amides. kyoto-u.ac.jp Such enzymes could potentially be optimized through directed evolution to achieve efficient and selective hydrolysis or synthesis of this compound.
The table below summarizes potential catalytic transformations for this compound.
| Transformation | Catalyst/Reagent | Product(s) | Conditions |
| Hydrolysis | H⁺ or OH⁻ | Propionic acid, Isobutylamine | Aqueous, Heat |
| Reduction | LiAlH₄ followed by H₂O | N-isobutylpropan-1-amine | Anhydrous ether (e.g., THF) |
| Dehydration | P₂O₅, SOCl₂, or other agents | N-isobutylpropanenitrile (unlikely, N-sub) | Heat |
| Enzymatic Hydrolysis | Amidase | (Potentially) Propionic acid, Isobutylamine | Aqueous buffer, mild temp. |
Photochemical and Radiochemical Degradation Studies
Information on the specific photochemical and radiochemical degradation of this compound is scarce. However, its degradation behavior can be inferred from its structure and the known behavior of similar aliphatic amides.
This compound does not possess a significant chromophore that absorbs ultraviolet (UV) or visible light in the solar spectrum (>290 nm). Therefore, direct photolysis in the environment is expected to be a very slow process. Degradation in sunlit environments would likely be dominated by indirect photochemical processes. These reactions are mediated by photochemically generated reactive species such as hydroxyl radicals (•OH).
The hydroxyl radical is a powerful, non-selective oxidant that can react with this compound by abstracting a hydrogen atom from the alkyl chains (both the propyl and isobutyl groups). This would initiate a cascade of oxidation reactions, leading to the breakdown of the molecule.
Radiochemical degradation, induced by high-energy radiation like gamma rays, would proceed through similar radical-mediated pathways. The radiolysis of water produces a mixture of reactive species, including hydroxyl radicals, hydrated electrons, and hydrogen atoms, which would all react with and degrade the this compound molecule.
Mechanistic Insights into Degradation Pathways
The primary degradation pathway for this compound in both biological and abiotic chemical environments is hydrolysis.
Hydrolytic Degradation Pathway:
The central point of cleavage is the amide bond (CO-NH).
Reaction: C₃H₇CONHCH₂(CH(CH₃)₂) + H₂O → C₃H₇COOH + H₂NCH₂(CH(CH₃)₂)
Products: The hydrolysis of this compound yields propionic acid and isobutylamine.
This pathway is fundamental in many environments. For instance, in biological systems, N-alkylamides can undergo hydrolysis. nih.gov In industrial or environmental settings, hydrolysis can be mediated by acids, bases, or occur slowly in neutral water, often accelerated by temperature. nih.gov
Oxidative Degradation Pathway:
In environments where strong oxidizing agents like hydroxyl radicals are present (e.g., advanced oxidation processes for water treatment or atmospheric chemistry), degradation will likely proceed via hydrogen abstraction. The most susceptible sites are the C-H bonds adjacent to the nitrogen atom and the carbonyl group.
Initial Step: Abstraction of a hydrogen atom from the isobutyl or propyl group.
Subsequent Steps: The resulting carbon-centered radical would react rapidly with oxygen to form a peroxyl radical. This initiates a complex series of reactions that can lead to chain cleavage and the formation of smaller oxygenated products, eventually leading to mineralization (conversion to CO₂, H₂O, and inorganic nitrogen).
A study on the selective hydrolysis of spilanthol, another N-isobutylamide, highlights that the amide bond can be stable under specific basic conditions, suggesting that degradation pathways can be controlled by carefully selecting reaction parameters. google.com
Advanced Research Applications and Biological Contexts of N Isobutylpropionamide
Role as a Key Intermediate or Precursor in Complex Organic Synthesis
Currently, the scientific literature available in the public domain does not extensively document the use of n-Isobutylpropionamide as a key intermediate or precursor in the multi-step synthesis of complex organic molecules, such as pharmaceuticals or other elaborate bioactive compounds. While its chemical structure is straightforward to synthesize, its application as a foundational building block for more complex chemical architectures has not been a significant focus of published research.
Investigations in Enzyme Inhibition and Biological Modulator Studies
A comprehensive review of existing scientific literature indicates a lack of dedicated research into this compound as a direct inhibitor of enzymes or as a biological modulator for therapeutic applications in human or veterinary medicine.
Research on Heat Shock Protein 90 (HSP90) Inhibitors and Related Analogs
Investigations into the vast field of Heat Shock Protein 90 (HSP90) inhibitors have not identified this compound or its immediate structural analogs as compounds of interest. The current body of research on HSP90 inhibitors does not include studies related to this particular amide.
Exploration of Other Potential Biological Target Interactions
Outside of its established role in agricultural applications as a herbicide safener, there is a scarcity of research exploring the interaction of this compound with other potential biological targets in a pharmacological or broader physiological context.
Development and Efficacy as a Herbicide Safener
The most well-documented application of this compound is in the field of agriculture as a herbicide safener. Herbicide safeners are chemical agents that enhance the tolerance of a crop to a herbicide without diminishing the herbicide's efficacy against target weeds. mdpi.com this compound has been specifically investigated for its capacity to protect rice seedlings from the phytotoxic effects of metolachlor (B1676510), a widely used chloroacetanilide herbicide. mdpi.com
In a study aimed at discovering novel herbicide safeners, this compound, designated as compound 2c, was synthesized and its safening properties were evaluated. mdpi.com The research demonstrated that while metolachlor alone caused significant growth inhibition in rice seedlings, the application of this compound could mitigate this damage. mdpi.com
The protective mechanism of many herbicide safeners is attributed to their ability to augment the plant's innate detoxification processes. nih.gov This is frequently accomplished by upregulating the activity of specific enzymes that can metabolize the herbicide into less harmful substances. For this compound and related N-alkyl amides, the safening effect in rice seedlings is linked to the enhanced activity of several crucial enzymes: nih.gov
Glutathione S-transferase (GST): A key enzyme in the detoxification of a wide range of xenobiotics, including herbicides, by catalyzing their conjugation with glutathione. nih.gov
Superoxide dismutase (SOD): A vital antioxidant enzyme that plays a role in mitigating the oxidative stress that can be induced by herbicides.
Catalase (CAT): An enzyme that facilitates the decomposition of hydrogen peroxide, a reactive oxygen species, thereby protecting the cell from oxidative damage.
Peroxidase (POD): A class of enzymes involved in various plant defense mechanisms and detoxification pathways.
Polyphenol oxidase (PPO): An enzyme that may contribute to the plant's defensive responses to biotic and abiotic stresses.
The table below illustrates the general enzymatic response observed in rice seedlings treated with a herbicide and a safener analog, based on the findings for more potent, structurally similar compounds from the same study.
| Enzyme | Effect of Herbicide (Metolachlor) | Effect of Herbicide + Safener Analog |
|---|---|---|
| Glutathione S-transferase (GST) | Inhibition | Increased Activity |
| Superoxide dismutase (SOD) | Inhibition | Increased Activity |
| Catalase (CAT) | Inhibition | Increased Activity |
| Peroxidase (POD) | Inhibition | Increased Activity |
| Polyphenol oxidase (PPO) | Inhibition | Increased Activity |
These results suggest that this compound and its analogs exert their safening effect by enhancing the enzymatic defense and detoxification capabilities of the crop, enabling it to withstand the application of the herbicide. nih.gov
Bioavailability and Metabolism Investigations in In Vitro Systems
As a class, N-alkylamides have been shown to undergo metabolism by cytochrome P450 enzymes in in vitro human liver microsome models. researchgate.net The structural characteristics of the N-alkylamide, such as the degree of unsaturation in the fatty acid portion of the molecule, can influence the rate and pathway of its metabolism. researchgate.net Furthermore, studies on certain plant-derived N-alkylamides using Caco-2 cell monolayers, an in vitro model for intestinal absorption, have demonstrated that some of these compounds can traverse this cellular barrier, suggesting a potential for oral bioavailability. researchgate.netsemanticscholar.org
Nevertheless, in the absence of direct experimental data for this compound, its specific metabolic fate, stability, and permeability characteristics remain to be elucidated.
Rational Design of Structurally Related Analogs for Enhanced Bioactivity
The rational design and synthesis of analogs of this compound have been undertaken to improve its bioactivity as a herbicide safener. The research that initially identified the safening properties of this compound also involved the creation and assessment of a series of related N-alkyl amides to establish structure-activity relationships (SAR). nih.gov
The fundamental structure of the N-alkyl amides studied can be described by the general formula:
R¹-C(O)NH-R²
In this structure, R¹ represents a saturated or unsaturated alkyl chain, and R² is an alkyl group.
The study revealed that modifications to both the R¹ (fatty acid) and R² (amine) components of the molecule had a substantial impact on the compound's effectiveness as a safener. nih.gov For example, the presence of double or triple bonds in the fatty acid chain and variations in the chain length and branching of the N-alkyl group were critical determinants of the compound's ability to protect rice seedlings from metolachlor-induced injury. nih.gov
The design of these analogs is often based on the premise that structural similarities between the safener and the herbicide may result in a competitive interaction at a specific target site within the plant. An alternative hypothesis is that particular structural features of the safener are responsible for triggering the plant's detoxification systems. The ultimate aim of such rational design is to discover novel analogs with superior safening activity and a more favorable environmental and toxicological profile. The research that encompassed this compound successfully identified other analogs with different alkyl groups that exhibited enhanced safener activity, indicating a promising avenue for the further optimization of this class of chemical compounds. nih.gov
Research into General Industrial Applications Beyond Synthesis
Comprehensive searches of scientific literature, patent databases, and industrial chemistry resources have revealed a significant lack of publicly available information regarding the research and application of this compound in general industrial contexts beyond its use as a chemical intermediate in synthesis. Despite targeted inquiries into its potential roles as a plasticizer, a component in coatings and adhesives, an industrial solvent, or a constituent in agricultural formulations, no specific research findings or established use-cases were identified.
The absence of data in these areas suggests that this compound is either not widely used in these applications or that research into such uses is not published in accessible domains. It is possible that its properties are not suitable for these purposes compared to other commercially available compounds, or that any such applications are proprietary and not disclosed in the public record. Therefore, a detailed discussion and data tables on its performance in these industrial roles cannot be provided.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for n-Isobutylpropionamide, and how can researchers ensure reproducibility?
- Methodological Answer : The synthesis typically involves nucleophilic acyl substitution between propionyl chloride and isobutylamine under controlled conditions. Key parameters include maintaining anhydrous conditions, stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acyl chloride), and refluxing in a non-polar solvent (e.g., dichloromethane) at 40–50°C for 4–6 hours. For reproducibility, document solvent purity, reaction temperature gradients, and post-synthesis purification steps (e.g., column chromatography with silica gel, eluent ratios). Replicate procedures using standardized equipment and validate yields via gas chromatography (GC) or HPLC .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, focusing on peaks corresponding to the propionamide backbone (δ 2.2–2.4 ppm for CH₂ groups) and isobutyl substituents (δ 0.9–1.1 ppm for CH₃). Infrared (IR) spectroscopy identifies the amide C=O stretch (~1640–1680 cm⁻¹). Purity should be assessed via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS. Report retention times, column specifications, and calibration curves using reference standards .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors. In case of skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, irrigate with saline solution. Store the compound in a cool, dry environment, segregated from oxidizing agents. Refer to Safety Data Sheets (SDS) for toxicity data (e.g., LD₅₀ in rodent models) and disposal guidelines compliant with local regulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?
- Methodological Answer : Conduct a systematic review of existing studies to identify variables affecting outcomes, such as differences in compound purity (>98% vs. lower grades), solvent systems in bioassays, or cell line viability (e.g., HEK293 vs. HeLa). Replicate conflicting experiments under controlled conditions, using standardized protocols (e.g., NIH preclinical guidelines). Apply statistical tools (e.g., ANOVA with post-hoc tests) to analyze dose-response curves and quantify variability. Publish null results to address publication bias .
Q. What strategies optimize the detection of this compound in complex biological matrices?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode. Optimize sample preparation via solid-phase extraction (SPE) using C18 cartridges and methanol-based eluents. Validate the method by spiking matrices (e.g., plasma, tissue homogenates) with known concentrations and calculating recovery rates (target: 85–115%). Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Report limits of detection (LOD) and quantification (LOQ) with confidence intervals .
Q. How should researchers design in vivo studies to evaluate the neuropharmacological effects of this compound?
- Methodological Answer : Select animal models (e.g., murine or zebrafish) based on target pathways (e.g., GABAergic modulation). Define dosing regimens using pharmacokinetic data (e.g., half-life from prior studies). Include control groups (vehicle and positive controls) and blind experimenters to reduce bias. Monitor behavioral outcomes (e.g., open-field tests for anxiolytic activity) with video tracking software. Terminate studies with ethical endpoints, and perform histopathological analyses of brain tissues. Adhere to ARRIVE guidelines for reporting .
Q. What experimental approaches elucidate the thermodynamic stability of this compound under varying environmental conditions?
- Methodological Answer : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., 10°C/min heating rate under nitrogen). Use differential scanning calorimetry (DSC) to identify phase transitions (e.g., melting points, glass transitions). For hydrolytic stability, incubate the compound in buffered solutions (pH 2–12) at 37°C and quantify degradation products via LC-MS. Publish raw datasets (temperature, pressure, humidity) to enable meta-analyses .
Q. How can computational models predict the structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer : Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to simulate interactions with target proteins (e.g., NMDA receptors). Validate predictions by synthesizing analogs with modified substituents (e.g., alkyl chain length) and testing in vitro. Use cheminformatics tools (e.g., QSAR) to correlate structural descriptors (logP, polar surface area) with bioactivity data. Share computational scripts and force field parameters in supplementary materials .
Methodological Notes
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or ChemRxiv .
- Ethical Compliance : For in vivo work, obtain institutional animal care committee approval and cite OLAW/NIH guidelines .
- Conflict Resolution : Use multi-laboratory collaborations to validate contentious findings, as seen in high-impact pharmacology studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
